![molecular formula C20H16F3N5O3 B2630205 N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide CAS No. 922046-20-6](/img/structure/B2630205.png)
N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C20H16F3N5O3 and its molecular weight is 431.375. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide belongs to a class of fused pyrazolo[3,4-d]pyrimidines, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a trifluoromethyl group, which is known to enhance the lipophilicity and biological activity of organic compounds. The presence of the pyrazolo[3,4-d]pyrimidine moiety suggests potential interactions with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazolo[3,4-d]pyrimidines. These compounds have been shown to inhibit various kinases involved in cancer progression:
- Mechanism of Action : They act as ATP-competitive inhibitors by mimicking adenine binding in kinase active sites.
- Targets : Common targets include EGFR (Epidermal Growth Factor Receptor), BTK (Bruton's Tyrosine Kinase), and MKK7 (Mitogen-Activated Protein Kinase Kinase 7) .
Anti-inflammatory and Analgesic Effects
Pyrazolo[3,4-d]pyrimidines also exhibit anti-inflammatory properties:
- Case Study : A study demonstrated that derivatives of this compound reduced inflammation in animal models by inhibiting pro-inflammatory cytokines .
- Analgesic Activity : The compounds showed significant pain relief effects comparable to standard analgesics .
Antimicrobial Properties
The compound has potential antimicrobial activity against various pathogens:
- Mechanism : The presence of the furan ring contributes to its ability to penetrate microbial membranes.
- Efficacy : In vitro tests indicated that it exhibits bactericidal effects against both Gram-positive and Gram-negative bacteria .
Data Table: Biological Activities of Pyrazolo[3,4-d]pyrimidines
Activity Type | Target/Pathway | Reference |
---|---|---|
Anticancer | EGFR, BTK | |
Anti-inflammatory | Pro-inflammatory cytokines | |
Antimicrobial | Gram-positive/negative bacteria | |
Analgesic | Pain pathways |
Synthesis and Structure-Activity Relationship (SAR)
Research has focused on the synthesis of various derivatives of pyrazolo[3,4-d]pyrimidines to optimize their biological activity. Modifications at specific positions on the core structure have been shown to enhance potency and selectivity against targeted kinases.
Clinical Trials and Applications
Several pyrazolo[3,4-d]pyrimidine derivatives are currently undergoing clinical trials for oncology applications. These trials aim to evaluate their effectiveness in treating various cancers, with preliminary results indicating promising outcomes in tumor reduction and patient survival rates .
科学研究应用
Anticancer Activity
The compound has been studied for its potential anticancer properties. Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant cytotoxic activity against various cancer cell lines. The incorporation of trifluoromethyl groups enhances the lipophilicity and biological activity of these compounds, making them promising candidates for further development in cancer therapy .
Anti-inflammatory Effects
Recent studies have shown that derivatives of pyrazolo[3,4-d]pyrimidine can exhibit anti-inflammatory effects. The structure of N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide suggests similar potential due to its structural analogies with known anti-inflammatory agents. Investigations into its mechanism of action are ongoing, focusing on its influence on inflammatory pathways and cytokine production .
Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes involved in disease processes. For instance, pyrazolo[3,4-d]pyrimidine derivatives have been reported to inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation and are often dysregulated in cancer cells. This inhibition could lead to cell cycle arrest and apoptosis in malignant cells .
Case Study 1: Synthesis and Biological Evaluation
A study conducted by researchers synthesized a series of pyrazolo[3,4-d]pyrimidine derivatives, including compounds similar to this compound). The synthesized compounds were evaluated for their anticancer activity against human cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxic effects, warranting further investigation into their structure–activity relationships (SARs) .
Case Study 2: Anti-inflammatory Mechanisms
Another research effort focused on the anti-inflammatory properties of related compounds. The study demonstrated that these compounds could reduce the production of pro-inflammatory cytokines in vitro. The findings suggest that this compound might share similar mechanisms and could be developed as a therapeutic agent for inflammatory diseases .
常见问题
Q. Basic: What coupling reagents and reaction conditions are optimal for synthesizing this compound to maximize yield?
Answer:
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically employs carbodiimide-based coupling agents such as EDC·HCl and HOBt·H₂O in anhydrous conditions with excess triethylamine to activate carboxyl groups. For example, a similar protocol achieved 70–85% yield for pyrimidine-carboxamide analogs via stepwise coupling of intermediates under nitrogen atmosphere . Solvent choice (e.g., DMF or CH₂Cl₂) and temperature control (0–25°C) are critical to minimize side reactions. Post-reaction purification via flash chromatography or recrystallization is recommended to isolate the target compound.
Q. Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the role of the trifluoromethyl benzyl group in biological activity?
Answer:
To assess the trifluoromethyl benzyl moiety’s contribution:
- Synthetic Modifications: Replace the 3-(trifluoromethyl)benzyl group with non-fluorinated or alternative electron-withdrawing groups (e.g., nitro, cyano) and compare activity .
- Biophysical Assays: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity to target proteins.
- Computational Docking: Perform molecular dynamics simulations to analyze steric/electronic interactions in the binding pocket. Patent data on structurally related compounds with trifluoromethyl substitutions can guide hypothesis generation .
Q. Basic: Which spectroscopic techniques are most reliable for confirming the compound’s structural integrity?
Answer:
- ¹H/¹³C NMR: Key for verifying the pyrazolo[3,4-d]pyrimidine core (e.g., characteristic shifts for NH at δ 10–12 ppm and aromatic protons at δ 7–8 ppm) .
- HRMS: Essential for confirming molecular weight, particularly given the compound’s fluorine content.
- FT-IR: Validate carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) functionalities.
Q. Advanced: How should researchers resolve discrepancies in biological activity data across assay platforms?
Answer:
- Assay Standardization: Use a reference inhibitor (e.g., staurosporine for kinase assays) to normalize inter-assay variability.
- Orthogonal Validation: Combine enzymatic assays with cell-based viability assays (e.g., MTT or IncuCyte) to confirm target engagement .
- Data Triangulation: Cross-reference results with structural analogs from patent literature to identify trends in substituent effects .
Q. Basic: What strategies mitigate common impurities during synthesis?
Answer:
- Byproduct Control: Monitor reaction progress via TLC to halt at optimal conversion (~90–95%) and avoid over-alkylation or hydrolysis.
- Purification: Use reverse-phase HPLC with a C18 column and acetonitrile/water gradient for high-purity isolation (>95%).
- Stability Testing: Store intermediates under inert conditions to prevent oxidation of the furan or pyrimidine rings .
Q. Advanced: How can flow chemistry improve the scalability of this compound’s synthesis?
Answer:
- Continuous Flow Setup: Implement a microreactor system to enhance heat/mass transfer during exothermic steps (e.g., coupling reactions).
- DoE Optimization: Apply design of experiments (DoE) to optimize parameters like residence time, temperature, and reagent stoichiometry, as demonstrated in flow-based diazomethane synthesis .
- In-Line Analytics: Use UV-Vis or PAT (process analytical technology) for real-time monitoring of intermediate formation.
Q. Basic: What protocols ensure compound stability during long-term storage?
Answer:
- Lyophilization: Freeze-dry the compound in amber vials under argon to prevent hydrolysis.
- Temperature: Store at –20°C in anhydrous DMSO or as a solid desiccated with silica gel.
- Stability Monitoring: Perform periodic HPLC analysis to detect degradation products (e.g., opened pyrimidine rings) .
Q. Advanced: Can this compound serve as a warhead in PROTAC design, and what linker strategies are viable?
Answer:
- Warhead Feasibility: The pyrazolo[3,4-d]pyrimidine core is structurally analogous to kinase inhibitors (e.g., BTK), making it suitable for E3 ligase recruitment. Confirmed via SPR binding assays in PROTAC case studies .
- Linker Design: Use PEG-based or alkyl spacers (6–12 carbons) to balance solubility and proteasome recruitment efficiency. Attach via the ethyl group on the pyrimidine ring to preserve warhead-target interactions.
属性
IUPAC Name |
N-[2-[4-oxo-5-[[3-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N5O3/c21-20(22,23)14-4-1-3-13(9-14)11-27-12-25-17-15(19(27)30)10-26-28(17)7-6-24-18(29)16-5-2-8-31-16/h1-5,8-10,12H,6-7,11H2,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGKDZIYGRXAQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。